molecular formula C19H19N3O2 B2495455 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide CAS No. 891126-32-2

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide

Cat. No. B2495455
CAS RN: 891126-32-2
M. Wt: 321.38
InChI Key: UFMFWPNZBYYUDG-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide:

Antimicrobial Agents

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide: has shown potential as an antimicrobial agent. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against multidrug-resistant strains .

Antifungal Applications

In addition to its antibacterial properties, this compound has demonstrated efficacy against various fungal pathogens. Its ability to inhibit fungal growth by interfering with cell membrane synthesis makes it a valuable asset in the fight against fungal infections .

Anticancer Research

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways. This makes it a potential candidate for developing new cancer therapies .

Anti-inflammatory Agents

Research has indicated that N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for treating chronic inflammatory diseases .

Neuroprotective Agents

The compound has shown promise as a neuroprotective agent. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments for these conditions .

Antioxidant Properties

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide: has been found to exhibit significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .

Photodynamic Therapy

The compound’s unique structure allows it to be used in photodynamic therapy (PDT). When exposed to specific wavelengths of light, it can produce reactive oxygen species that kill cancer cells. This application is particularly useful in treating localized tumors .

Agricultural Applications

In agriculture, this compound can be used as a pesticide due to its antimicrobial and antifungal properties. It can protect crops from various pathogens, thereby increasing yield and reducing the need for chemical pesticides .

These diverse applications highlight the potential of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Antibiotics | Free Full-Text | Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens Molecules | Free Full-Text | Synthesis and Cyclizations of N- (2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones General knowledge and synthesis of information from multiple sources.

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-6-8-15(14(4)9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)5-7-13(16)3/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMFWPNZBYYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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